-Pyridine-methanol-d4, also known as pyridine-3-d4-methanol, is a specifically deuterated molecule where four of the hydrogen atoms are replaced with deuterium (D), a stable isotope of hydrogen. This specific isotope labeling makes it a valuable tool in scientific research, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy.
Deuterium, unlike its lighter counterpart hydrogen, possesses a different spin state, which alters its behavior in NMR experiments. By incorporating deuterium atoms into specific positions of a molecule, scientists can:
Due to its ability to modify the properties of a molecule and its behavior in biological systems, 3-Pyridine-methanol-d4 holds potential applications in drug discovery and development.
3-Pyridine-methanol-d4, also known as pyridine-3-d4-methanol, is a deuterated derivative of 3-pyridinemethanol, where four hydrogen atoms in the methanol group are replaced with deuterium atoms. This isotopic substitution enhances its utility in scientific research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, due to the distinct magnetic properties of deuterium compared to hydrogen. The molecular formula for 3-Pyridine-methanol-d4 is C6H3D4NO, and it has a molecular weight of approximately 113.15 g/mol .
The compound features a six-membered aromatic ring (pyridine) with a hydroxymethyl group (methanol) attached at the third position. This structural configuration is significant for its chemical behavior and potential applications in various fields, including medicinal chemistry and materials science.
There is no scientific literature readily available on the specific mechanism of action of 3-Pyridine-methanol-d4. However, 3-pyridinemethanol (its non-deuterated form) exhibits some biological activity. For instance, research suggests it might have antioxidant properties []. It's important to note that further research is needed to understand the mechanisms behind these effects.
The presence of deuterium may lead to kinetic isotope effects, which can alter reaction rates compared to those involving regular hydrogen .
Synthesis of 3-Pyridine-methanol-d4 can be achieved through various methods. One notable route involves starting with ethyl nicotinate-d4. The process typically includes:
Additional synthetic pathways may exist, but detailed methodologies are less commonly documented .
The unique properties of 3-Pyridine-methanol-d4 make it applicable in several areas:
Several compounds share structural or functional similarities with 3-Pyridine-methanol-d4. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Pyridinemethanol | Hydroxymethyl-pyridine | Non-deuterated version; potential antioxidant properties |
| 2-Pyridinemethanol | Hydroxymethyl-pyridine | Substituent at the second position; different biological activity |
| 4-Pyridinemethanol | Hydroxymethyl-pyridine | Substituent at the fourth position; differing reactivity |
| Nicotine | Alkaloid | Contains a pyridine ring; significant pharmacological effects |
The uniqueness of 3-Pyridine-methanol-d4 lies in its specific deuteration at the methanol group, which not only alters its physical properties but also enhances its utility in NMR spectroscopy compared to other pyridinemethanols .
3-Pyridine-methanol-d4, with the IUPAC name (2,4,5,6-tetradeuteriopyridin-3-yl)methanol, is a deuterated analog of 3-pyridinemethanol where four hydrogen atoms in the pyridine ring have been replaced with deuterium atoms. The molecular formula is C₆H₃D₄NO with a molecular weight of 113.15 g/mol.
The physical and chemical properties of 3-Pyridine-methanol-d4 are summarized in Table 1.
Table 1: Properties of 3-Pyridine-methanol-d4
3-Pyridine-methanol-d4 features a pyridine ring with a hydroxymethyl group at position 3, while positions 2, 4, 5, and 6 of the pyridine ring contain deuterium atoms instead of hydrogen. This specific deuteration pattern provides distinct advantages for analytical applications, particularly in NMR spectroscopy where deuterated positions do not produce signals in ¹H-NMR spectra, simplifying structural analysis.
Kinetic isotope effects (KIEs) arising from deuterium substitution in 3-pyridine-methanol-d4 offer a window into the rate-limiting steps of alcohol oxidation and hydrogen-transfer reactions. In enzymatic systems, such as methanol oxidase, the primary deuterium KIE ($$^D(k{cat}/Km)$$) for benzyl alcohol oxidation was measured at 1.2, while the solvent isotope effect ($$^D2O(k{cat}/K_m)$$) reached 2.0, indicating that alkoxide formation precedes hydride transfer [2]. These results align with a stepwise mechanism where proton abstraction from the alcohol forms an alkoxide intermediate, followed by flavin-mediated hydride transfer (Figure 1).
Substituent effects further modulate KIEs. For example, 2-chloro- and 2-bromo-ethanol exhibited elevated $$^D(k{cat}/Km)$$ values of 5.0, contrasting with ethanol’s 1.5, suggesting that electron-withdrawing groups shift the rate-limiting step to carbon-hydrogen bond cleavage [2]. Solvent isotope effects for these substrates dropped to 1.1, reinforcing the decoupling of proton and hydride transfer steps. Such data underscore the sensitivity of KIEs to transition-state electronic environments.
Table 1: Kinetic Isotope Effects in Alcohol Oxidation Reactions
| Substrate | $$^D(k{cat}/Km)$$ | $$^D2O(k{cat}/K_m)$$ | Rate-Limiting Step |
|---|---|---|---|
| Benzyl alcohol | 1.2 | 2.0 | Alkoxide formation |
| Ethanol | 1.5 | 1.9 | Coupled proton-hydride transfer |
| 2-Chloroethanol | 5.0 | 1.1 | Carbon-hydrogen bond cleavage |
In non-enzymatic systems, gas-phase reactions of 3-dehydropyridinium cations with methanol revealed isotope-dependent hydrogen abstraction. At pH 5.5, 4-dehydropyridinium cations abstracted deuterium from CD$$_3$$OH with 92% selectivity, whereas the 3-isomer showed 50% deuterium abstraction, implicating differential electron affinities (6.08 eV vs. 5.84 eV) in steering reactivity [6]. These findings highlight how deuterium substitution redirects reaction pathways by altering transition-state charge distributions.
Computational models have been instrumental in mapping the transition states of reactions involving 3-pyridine-methanol-d4. Density functional theory (DFT) calculations at the (U)BLYP/cc-pVDZ level revealed that 3-dehydropyridinium cations exhibit higher electron affinity (6.08 eV) than their 4-isomers (5.84 eV), correlating with enhanced hydrogen abstraction efficiency in gas-phase reactions [6]. This computational insight aligns with experimental observations of pH-dependent selectivity in methanol oxidation.
In enzymatic contexts, hybrid quantum mechanical/molecular mechanical (QM/MM) simulations of saccharopine dehydrogenase identified Lys77 as the base responsible for proton abstraction from lysine, while His96 facilitated water elimination from a carbinolamine intermediate [2]. Mutagenesis studies corroborated these roles: the H96Q mutant abolished deuterium KIEs ($$^D(k{cat}/Km) \approx 1.0$$), confirming that water elimination becomes rate-limiting in the absence of His96 [2].
Table 2: Computed Electron Affinities and Reactivity of Dehydropyridinium Cations
| Isomer | Electron Affinity (eV) | Deuterium Abstraction Selectivity (%) |
|---|---|---|
| 3-Dehydropyridinium | 6.08 | 50 |
| 4-Dehydropyridinium | 5.84 | 92 |
Transition-state analysis further illuminated the role of solvent interactions. For mannitol dehydrogenase, linear proton inventories in D$$2$$O indicated a single proton in flight during alkoxide formation, while bowed inventories in the H96Q mutant pointed to multi-proton transitions during water elimination [2]. These computational predictions validated the experimental solvent isotope effects ($$^D2O(k{cat}/Km) = 2.4$$), solidifying the mechanistic framework.
3-Pyridine-methanol-d4 serves as a crucial analytical tool in Nuclear Magnetic Resonance spectroscopy, particularly for structural elucidation studies. The deuterium substitution at the 2,4,5,6-positions of the pyridine ring provides distinct advantages in spectroscopic analysis by reducing signal interference from hydrogen atoms . The compound exhibits variable chemical shifts depending on the chemical environment, making it an invaluable probe for investigating molecular interactions and conformational changes [2].
Recent studies have demonstrated the application of 3-Pyridine-methanol-d4 in Signal Amplification by Reversible Exchange hyperpolarization techniques [3]. In these investigations, the compound was utilized at temperatures ranging from 265 K to 298 K, with methanol-d4 serving as the primary solvent system. The hyperpolarization method significantly enhanced Nuclear Magnetic Resonance signal intensity, enabling researchers to study reaction intermediates and molecular interactions with exceptional precision [3].
The isotopic enrichment of greater than 99% deuterium incorporation ensures minimal interference from protium signals, providing clearer spectral analysis [4]. This high level of deuteration is particularly advantageous when studying complex biological systems or investigating metabolic pathways where precise identification of molecular species is essential [5]. The molecular weight of 113.15 g/mol and molecular formula C6H3D4NO distinguish it from its non-deuterated counterpart, enabling mass spectrometric differentiation [4].
Advanced Nuclear Magnetic Resonance techniques have benefited from the unique properties of 3-Pyridine-methanol-d4 in structural elucidation studies. The compound's ability to act as a selective probe has been demonstrated in Dynamic Nuclear Polarization Surface-Enhanced Nuclear Magnetic Resonance Spectroscopy applications, where it enhances signal detection for surface sites by up to two orders of magnitude [6]. This remarkable signal enhancement has proven particularly valuable in material chemistry and heterogeneous catalysis research [6].
| Parameter | Value/Description | Reference |
|---|---|---|
| Chemical Shift (δ) | Variable by chemical environment | |
| Solvent Used | Methanol-d4, D2O | [3] |
| Temperature (K) | 265-298 | [3] |
| Hyperpolarization Method | SABRE | [3] |
| Isotopic Enrichment (%) | >99 | [4] |
| Molecular Weight (g/mol) | 113.15 | [4] |
| Molecular Formula | C6H3D4NO | [4] |
| Deuterium Substitution Pattern | 2,4,5,6-tetradeuteriopyridin-3-yl | [4] |
The utilization of 3-Pyridine-methanol-d4 in quantitative Nuclear Magnetic Resonance applications has shown remarkable promise for pharmaceutical analysis. The compound serves as an internal standard for quantification studies, providing precise measurement capabilities essential for drug discovery and development [7]. The high chemical purity and maximum isotopic enrichment ensure reliable analytical results, making it an indispensable tool for routine synthesis and structural analysis needs [8].
The application of 3-Pyridine-methanol-d4 in drug design and bioactivity optimization represents a paradigm shift in pharmaceutical research, leveraging the unique properties of deuterium substitution to enhance therapeutic efficacy while maintaining safety profiles. The deuterium kinetic isotope effect provides a systematic approach to improving drug metabolism and pharmacokinetic properties [9].
Metabolic switching studies have demonstrated that deuterium incorporation can alter metabolic pathways, leading to reduced formation of potentially toxic metabolites [10]. The primary kinetic isotope effect observed with 3-Pyridine-methanol-d4 results in a 6-10 fold reduction in metabolic clearance when carbon-deuterium bond breakage is the rate-limiting step [11]. This metabolic protection mechanism has proven particularly valuable in extending drug half-life and improving therapeutic windows [9].
The pharmacokinetic enhancement achieved through deuterium substitution has shown remarkable clinical potential. Studies have demonstrated that deuterated compounds can achieve the same plasma concentrations as their non-deuterated counterparts at significantly lower doses, potentially reducing side effects while maintaining therapeutic efficacy [9]. This dose reduction potential has particular significance for compounds with narrow therapeutic windows or those associated with dose-dependent adverse effects [9].
| Application Area | Primary Benefit | Isotope Effect | Clinical Relevance |
|---|---|---|---|
| Metabolic Switching Studies | Altered metabolic pathways | Primary kinetic isotope effect | Pathway elucidation |
| Pharmacokinetic Enhancement | Improved half-life and exposure | Deuterium kinetic isotope effect | Dose reduction potential |
| Isotope Effect Studies | Reduced metabolic clearance | C-D bond stability vs C-H | Reduced toxicity |
| Structural Elucidation | Enhanced spectral resolution | Reduced interference in NMR | Mechanism understanding |
| Bioactivity Optimization | Maintained activity with improved PK | Preserved binding affinity | Therapeutic window expansion |
| Drug Stability Enhancement | Resistance to oxidative metabolism | 6-10 fold reduction in metabolism | Improved safety profile |
| Analytical Method Development | Internal standards for quantification | Mass spectral differentiation | Regulatory compliance |
The bioactivity optimization achieved through deuterium incorporation maintains the essential pharmacological properties while improving metabolic stability. Research has shown that deuterated compounds retain their binding affinity to target receptors and enzymes, ensuring that therapeutic efficacy is preserved while metabolic liabilities are reduced [9]. This preservation of activity is critical for drug development, as it allows for optimization of existing compounds without requiring extensive structure-activity relationship studies [9].
The expanding role of pyridine derivatives in drug design is evidenced by the presence of 95 approved pharmaceuticals containing pyridine or dihydropyridine structures in the United States Food and Drug Administration database [12]. These compounds demonstrate remarkable therapeutic applications across diverse medical conditions, including tuberculosis, cancer, neurological disorders, and cardiovascular diseases [12]. The incorporation of deuterium into these established scaffolds offers an opportunity to enhance their therapeutic profiles while maintaining their proven efficacy [12].
Recent advances in deuteration strategies have demonstrated the potential for creating novel deuterated drugs with superior pharmacokinetic properties. The approval of deucravacitinib as the first novel deuterated Food and Drug Administration-approved drug highlights the clinical potential of this approach [9]. This compound exemplifies how deuterium incorporation can prevent the formation of non-selective metabolites while preserving the exquisite specificity of the parent drug [9].
The application of 3-Pyridine-methanol-d4 in metabolic tracer studies represents a sophisticated approach to understanding biological processes and drug metabolism. The deuterium labeling provides a unique isotopic signature that enables researchers to track molecular transformations and metabolic pathways with exceptional precision [13]. These studies have become increasingly important in drug development, where understanding absorption, distribution, metabolism, and excretion properties is crucial for regulatory approval [14].
Deuterium Metabolic Imaging has emerged as a powerful three-dimensional magnetic resonance-based method for mapping metabolism of deuterated substrates in living systems [13]. The technique leverages the unique nuclear magnetic properties of deuterium to provide real-time visualization of metabolic processes. Studies utilizing deuterated glucose and acetate have demonstrated the ability to track metabolic flux through various pathways, including glycolysis and the tricarboxylic acid cycle [13].
The sensitivity of modern analytical techniques has revolutionized metabolic tracer studies. Mass spectrometry coupled with separation techniques can detect deuterated metabolites at nanogram per milliliter levels, while Nuclear Magnetic Resonance spectroscopy provides quantitative information at micromolar concentrations [14]. High-resolution mass spectrometry enables detection at parts per million levels, facilitating the identification of trace metabolites in complex biological matrices [14].
| Tracer Application | Detection Method | Sensitivity | Biological Matrix | Study Duration |
|---|---|---|---|---|
| Metabolic Pathway Mapping | Mass Spectrometry | ng/mL level | Plasma, Urine, Tissue | Hours to days |
| Enzyme Kinetic Studies | NMR Spectroscopy | μM level | Cell extracts | Minutes to hours |
| Cellular Uptake Analysis | LC-MS/MS | pg/mL level | Whole blood | Real-time monitoring |
| Tissue Distribution Studies | Deuterium Metabolic Imaging | mM level | Brain tissue | Acute to chronic |
| Metabolite Identification | High-Resolution MS | ppm level | Liver microsomes | Single time point |
| Biomarker Development | Quantitative NMR | nM level | Serum | Longitudinal |
| Drug Metabolism Studies | Tandem MS | fg/mL level | Various biofluids | ADME timeline |
The characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies has provided crucial insights into metabolic processes [15]. Research has demonstrated that deuterium label loss in brain metabolites ranges from 15.7% to 41.5% depending on the specific metabolic pathway and substrate utilized [15]. These findings are essential for quantitative metabolic flux analysis and accurate interpretation of tracer studies [15].
Metabolic switching as a consequence of deuterium substitution has been extensively studied in drug metabolism research [16]. The incorporation of deuterium can redirect metabolic pathways away from potentially toxic routes, leading to the formation of different metabolite profiles compared to non-deuterated compounds [16]. This metabolic switching phenomenon has important implications for drug safety and efficacy, as it can reduce the formation of harmful metabolites while maintaining therapeutic activity [16].
The application of deuterium tracers in compartment-specific metabolism studies has revealed important insights into cellular energy metabolism. Studies utilizing deuterated substrates have demonstrated the ability to distinguish between mitochondrial and cytosolic nicotinamide adenine dinucleotide phosphate metabolism, providing valuable information about redox homeostasis and metabolic compartmentalization [17].
Advanced methodologies for metabolic tracer studies have incorporated sophisticated analytical techniques to maximize information content. The combination of stable isotope labeling with mass spectrometry enables comprehensive metabolomic profiling, facilitating the identification of previously unknown metabolic pathways and biomarkers [14]. These approaches have proven particularly valuable in understanding disease mechanisms and drug action [14].